molecular formula C14H17N5OS2 B2624186 2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide CAS No. 325700-55-8

2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B2624186
CAS No.: 325700-55-8
M. Wt: 335.44
InChI Key: BKHVTJYQJDAFQX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a hexahydro1benzothieno[2,3-d]pyrimidin-2-yl moiety, which suggests a fused ring system incorporating a benzene ring, a thiophene ring (a five-membered ring with one sulfur atom), and a pyrimidine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the hydrazinecarbothioamide group might be expected to undergo reactions typical of hydrazines and thioureas .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar hydrazinecarbothioamide group might be expected to increase its solubility in polar solvents .

Future Directions

Given the complexity of this molecule and the potential biological activity of compounds containing pyrimidine rings, it could be of interest for further study in the field of medicinal chemistry .

Mechanism of Action

    Target of Action

    Compounds like “2-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide” often target specific proteins or enzymes in the body, altering their function to achieve a desired effect. The specific target would depend on the structure of the compound and the disease or condition it is designed to treat.

Properties

IUPAC Name

1-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS2/c1-2-7-15-14(21)19-18-13-16-11(20)10-8-5-3-4-6-9(8)22-12(10)17-13/h2H,1,3-7H2,(H2,15,19,21)(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHVTJYQJDAFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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